L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine is a peptide composed of five amino acids: leucine, proline, cysteine, methionine, and serine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with different protecting groups are used during SPPS to introduce substitutions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered sequences.
Scientific Research Applications
L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of bioactive peptides for food and cosmetic industries.
Mechanism of Action
The mechanism of action of L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are essential for the peptide’s structural integrity and function. The peptide can interact with receptors or enzymes, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-Serine: An amino acid involved in various metabolic pathways.
Chlorotoxin: A peptide with a similar cysteine-rich structure.
Uniqueness
L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine is unique due to its specific sequence and the presence of both sulfur-containing amino acids (cysteine and methionine), which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
918527-23-8 |
---|---|
Molecular Formula |
C22H39N5O7S2 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C22H39N5O7S2/c1-12(2)9-13(23)21(32)27-7-4-5-17(27)20(31)26-16(11-35)19(30)24-14(6-8-36-3)18(29)25-15(10-28)22(33)34/h12-17,28,35H,4-11,23H2,1-3H3,(H,24,30)(H,25,29)(H,26,31)(H,33,34)/t13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
WPDZLXYQBZBJLJ-WOYTXXSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.